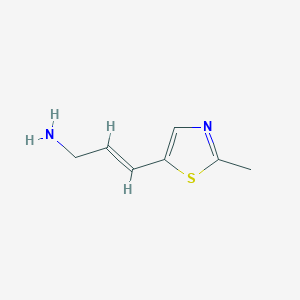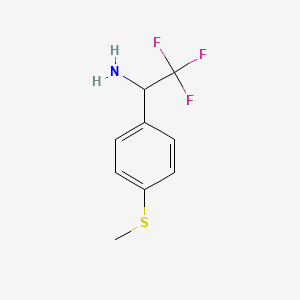
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a nucleophilic addition reaction with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethanol.
Amination: The intermediate is subsequently converted to the desired amine through a reductive amination process using suitable reducing agents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group is relatively inert to reduction, but the amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
相似化合物的比较
- 2,2,2-Trifluoro-1-(2-methyl-4-(methylthio)phenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methyl-2-(methylthio)phenyl)ethanone
Comparison:
- Uniqueness: 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns, particularly in electrophilic aromatic substitution and oxidation reactions, compared to similar compounds.
属性
分子式 |
C9H10F3NS |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChI 键 |
YUMYAWRXPKWVKA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



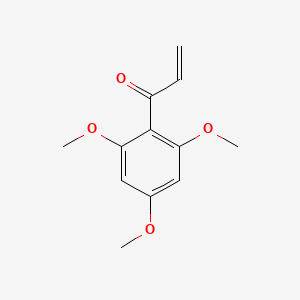
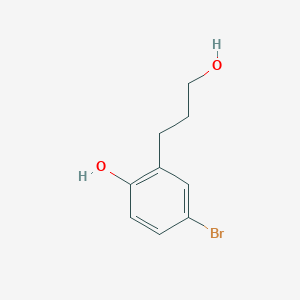

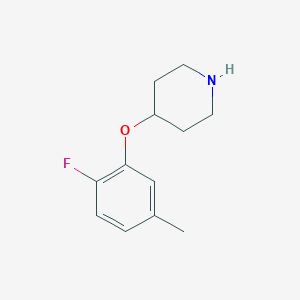
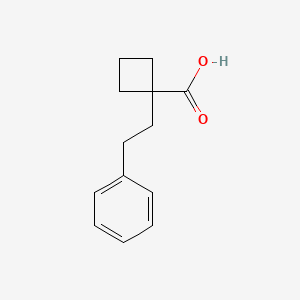

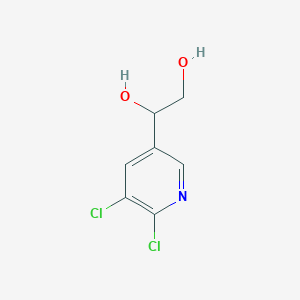



![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)

